2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole
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Overview
Description
2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole is an organic compound that features a benzothiazole ring substituted with a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole can be achieved through several methods. One common approach involves the treatment of ethyl bromoacetate with zinc, followed by reaction with chlorotrimethylsilane and subsequent reduction with lithium aluminum hydride or borane-tetrahydrofuran . Another method includes the hydroboration/oxidation or oxymercuration/demercuration of vinyltrimethylsilane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of Grignard reagents and paraformaldehyde is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include chlorotrimethylsilane, lithium aluminum hydride, borane-tetrahydrofuran, and Grignard reagents . Reaction conditions vary but often involve controlled temperatures and specific catalysts to achieve desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for sensitive functional groups.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The trimethylsilyl group provides steric protection, allowing the compound to participate in selective reactions. The benzothiazole ring can interact with various enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethanol: Used as a protecting reagent for carboxyl and phosphate groups.
4-(2-Acetylamino-1-(trimethylsilyloxy)ethyl)phenol, trimethylsilyl ether: Similar in structure and used in similar applications.
Uniqueness
2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole is unique due to its combination of a benzothiazole ring and a trimethylsilyl group. This combination provides both stability and reactivity, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
111981-96-5 |
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Molecular Formula |
C12H17NSSi |
Molecular Weight |
235.42 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)ethyl-trimethylsilane |
InChI |
InChI=1S/C12H17NSSi/c1-9(15(2,3)4)12-13-10-7-5-6-8-11(10)14-12/h5-9H,1-4H3 |
InChI Key |
VAAWAVWJXSYNHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)[Si](C)(C)C |
Origin of Product |
United States |
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